
N-(4-Piperidylmethyl)aniline
描述
N-(4-Piperidylmethyl)aniline is a useful research chemical, an intermediate used in the preparation of dehydroxy isoquine derivatives which are potential antimalarial agents . It has a molecular weight of 190.28 and a molecular formula of C12H18N2 . The compound appears as a pale yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring and an aniline moiety . The piperidine rings of similar molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .
Chemical Reactions Analysis
Aniline compounds, including this compound, are known to undergo various chemical reactions. For instance, chemists generally regard benzene rings as preformed units that are elaborated to build larger molecules . This idea has been challenged in reactions for making anilines .
Physical And Chemical Properties Analysis
This compound has a boiling point of 308.7 ℃ at 760 mmHg and a density of 1.068 g/cm^3 . It has a LogP value of 2.77380, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .
科学研究应用
N-(4-Piperidylmethyl)aniline has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various drugs, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. It has also been used to study the effects of various drugs on the nervous system, and to study the mechanism of action of certain drugs.
作用机制
N-(4-Piperidylmethyl)aniline is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine. By inhibiting MAO, this compound can increase the levels of these neurotransmitters in the brain, which may have beneficial effects on mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have beneficial effects on mood and behavior, as well as on cognitive functions such as memory and learning. It has also been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial for certain medical conditions.
实验室实验的优点和局限性
The advantages of using N-(4-Piperidylmethyl)aniline in laboratory experiments include its low cost, easy availability, and wide range of applications. The main limitation of using this compound is that it is a relatively unstable compound, and it may degrade over time.
未来方向
The future directions for N-(4-Piperidylmethyl)aniline research include further exploration of its potential applications in the synthesis of drugs, as well as its potential therapeutic effects. Other possible future directions include the development of new synthesis methods, the investigation of its effects on other biological systems, and the exploration of its potential toxicity.
安全和危害
属性
IUPAC Name |
N-(piperidin-4-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-5,11,13-14H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQKQSWOMFKXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


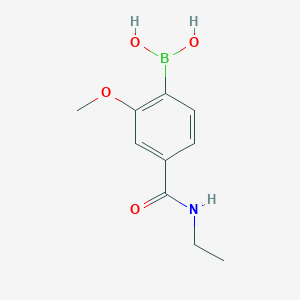
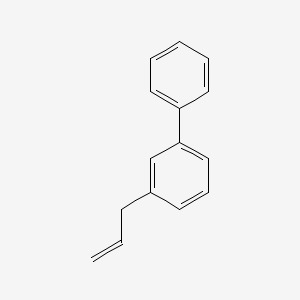

![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)
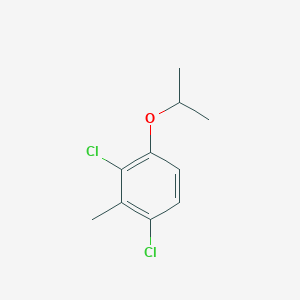

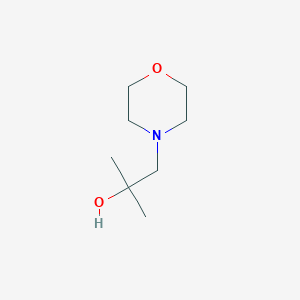
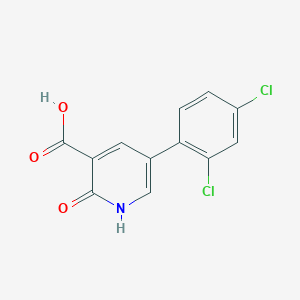

![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6327360.png)

![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)

